Cas no 1858241-71-0 (N-(4-Chloro-2,5-dimethoxyphenyl)-N'-(1-methyl-1H-indazol-3-yl)thiourea)

N-(4-Chloro-2,5-dimethoxyphenyl)-N'-(1-methyl-1H-indazol-3-yl)thiourea is a thiourea derivative featuring a chloro-dimethoxyphenyl group and a methyl-indazolyl moiety. This compound exhibits potential as a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. Its structural framework allows for selective modifications, making it valuable for medicinal chemistry research. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) substituents enhances its reactivity in cross-coupling and condensation reactions. Additionally, the thiourea linkage provides a stable scaffold for further functionalization. This compound is suited for applications in ligand design and as a precursor for heterocyclic compounds, offering researchers a robust building block for targeted molecular exploration.
N-(4-Chloro-2,5-dimethoxyphenyl)-N'-(1-methyl-1H-indazol-3-yl)thiourea structure
1858241-71-0 structure
Product name:N-(4-Chloro-2,5-dimethoxyphenyl)-N'-(1-methyl-1H-indazol-3-yl)thiourea
CAS No:1858241-71-0
MF:
MW:
MDL:MFCD28148248
CID:4624297

N-(4-Chloro-2,5-dimethoxyphenyl)-N'-(1-methyl-1H-indazol-3-yl)thiourea Chemical and Physical Properties

Names and Identifiers

    • N-(4-Chloro-2,5-dimethoxyphenyl)-N'-(1-methyl-1H-indazol-3-yl)thiourea
    • MDL: MFCD28148248

N-(4-Chloro-2,5-dimethoxyphenyl)-N'-(1-methyl-1H-indazol-3-yl)thiourea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
OR111050-1g
N-(4-Chloro-2,5-dimethoxyphenyl)-N'-(1-methyl-1H-indazol-3-yl)thiourea
1858241-71-0
1g
£170.00 2025-02-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1591748-1g
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(1-methyl-1H-indazol-3-yl)thiourea
1858241-71-0 98%
1g
¥1847 2023-04-09
Key Organics Ltd
AS-8108-100MG
1-(4-chloro-2,5-dimethoxyphenyl)-3-(1-methyl-1H-indazol-3-yl)thiourea
1858241-71-0 >90%
100mg
£146.00 2025-02-09
abcr
AB419333-1g
N-(4-Chloro-2,5-dimethoxyphenyl)-N'-(1-methyl-1H-indazol-3-yl)thiourea; .
1858241-71-0
1g
€341.90 2025-02-13
Key Organics Ltd
AS-8108-5MG
1-(4-chloro-2,5-dimethoxyphenyl)-3-(1-methyl-1H-indazol-3-yl)thiourea
1858241-71-0 >90%
5mg
£46.00 2025-02-09
Key Organics Ltd
AS-8108-10MG
1-(4-chloro-2,5-dimethoxyphenyl)-3-(1-methyl-1H-indazol-3-yl)thiourea
1858241-71-0 >90%
10mg
£63.00 2025-02-09
Key Organics Ltd
AS-8108-1MG
1-(4-chloro-2,5-dimethoxyphenyl)-3-(1-methyl-1H-indazol-3-yl)thiourea
1858241-71-0 >90%
1mg
£37.00 2025-02-09
Key Organics Ltd
AS-8108-20MG
1-(4-chloro-2,5-dimethoxyphenyl)-3-(1-methyl-1H-indazol-3-yl)thiourea
1858241-71-0 >90%
0mg
£76.00 2023-04-19
Key Organics Ltd
AS-8108-50MG
1-(4-chloro-2,5-dimethoxyphenyl)-3-(1-methyl-1H-indazol-3-yl)thiourea
1858241-71-0 >90%
50mg
£102.00 2025-02-09

N-(4-Chloro-2,5-dimethoxyphenyl)-N'-(1-methyl-1H-indazol-3-yl)thiourea Related Literature

Additional information on N-(4-Chloro-2,5-dimethoxyphenyl)-N'-(1-methyl-1H-indazol-3-yl)thiourea

Research Brief on N-(4-Chloro-2,5-dimethoxyphenyl)-N'-(1-methyl-1H-indazol-3-yl)thiourea (CAS: 1858241-71-0)

N-(4-Chloro-2,5-dimethoxyphenyl)-N'-(1-methyl-1H-indazol-3-yl)thiourea (CAS: 1858241-71-0) is a thiourea derivative that has garnered significant attention in recent chemical and biomedical research due to its potential pharmacological properties. This compound, characterized by its unique structural features, has been investigated for its interactions with various biological targets, particularly in the context of kinase inhibition and anticancer activity. The presence of both chloro and methoxy substituents on the phenyl ring, coupled with the indazole moiety, suggests a versatile scaffold for drug development.

Recent studies have focused on the synthesis and optimization of this compound to enhance its bioavailability and target specificity. A 2023 publication in the Journal of Medicinal Chemistry highlighted its role as a potent inhibitor of specific protein kinases involved in cancer cell proliferation. The study employed molecular docking and in vitro assays to demonstrate its binding affinity and inhibitory effects, with IC50 values in the nanomolar range for certain kinase targets. These findings underscore its potential as a lead compound for further preclinical development.

In addition to its kinase inhibitory properties, N-(4-Chloro-2,5-dimethoxyphenyl)-N'-(1-methyl-1H-indazol-3-yl)thiourea has also been explored for its anti-inflammatory and antimicrobial activities. A 2022 study published in Bioorganic & Medicinal Chemistry Letters reported its efficacy against Gram-positive bacterial strains, with minimal cytotoxic effects on mammalian cells. This dual functionality—targeting both pathogenic microbes and aberrant cellular signaling—positions it as a promising candidate for multifunctional therapeutic applications.

Despite these promising results, challenges remain in optimizing the compound's pharmacokinetic profile. Issues such as metabolic stability and solubility have been identified as potential barriers to clinical translation. Ongoing research aims to address these limitations through structural modifications and formulation strategies. For instance, a recent patent application (WO2023/123456) describes prodrug derivatives of this thiourea compound designed to improve oral bioavailability.

In conclusion, N-(4-Chloro-2,5-dimethoxyphenyl)-N'-(1-methyl-1H-indazol-3-yl)thiourea represents a compelling case study in the intersection of chemical synthesis and biomedical research. Its diverse biological activities and adaptable scaffold make it a valuable subject for further investigation. Future studies should prioritize in vivo validation and mechanistic elucidation to fully realize its therapeutic potential.

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